Cas no 1204139-63-8 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate)

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate 化学的及び物理的性質
名前と識別子
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- 1204139-63-8
- methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate
- F98268
- METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(5-HYDROXYPYRIMIDIN-2-YL)PROPANOATE
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- インチ: 1S/C13H19N3O5/c1-13(2,3)21-12(19)16-9(11(18)20-4)5-10-14-6-8(17)7-15-10/h6-7,9,17H,5H2,1-4H3,(H,16,19)/t9-/m0/s1
- InChIKey: VIASGIOMWUPWNW-VIFPVBQESA-N
- ほほえんだ: O(C(N[C@H](C(=O)OC)CC1N=CC(=CN=1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 297.13247072g/mol
- どういたいしつりょう: 297.13247072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR029I6H-250mg |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate |
1204139-63-8 | 250mg |
$661.00 | 2023-12-16 | ||
Aaron | AR029I6H-100mg |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate |
1204139-63-8 | 100mg |
$389.00 | 2023-12-16 |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate 関連文献
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8. Back matter
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methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoateに関する追加情報
Comprehensive Overview of Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate (CAS No. 1204139-63-8)
The compound methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate (CAS No. 1204139-63-8) is a highly specialized chiral intermediate widely utilized in pharmaceutical synthesis and biochemical research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a 5-hydroxypyrimidine moiety, makes it invaluable for peptide coupling reactions and drug development. With the growing demand for enantiomerically pure compounds in modern medicine, this ester derivative has gained significant attention for its role in producing targeted therapeutics, including kinase inhibitors and antiviral agents.
In recent years, the scientific community has shown increased interest in pyrimidine-based compounds due to their diverse biological activities. The 5-hydroxypyrimidin-2-yl segment in this molecule is particularly noteworthy, as it mimics natural nucleobases and can interact with enzymes or receptors in biological systems. Researchers frequently search for "Boc-protected amino acid derivatives" or "chiral synthons for drug discovery," highlighting the relevance of this compound in cutting-edge research. Its methyl ester functionality further enhances solubility and reactivity, making it a preferred choice for solid-phase peptide synthesis (SPPS) and combinatorial chemistry.
The compound's CAS No. 1204139-63-8 serves as a critical identifier in chemical databases and regulatory documentation. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm its high purity (>98%) and stereochemical integrity. As the pharmaceutical industry shifts toward personalized medicine, the demand for optically active intermediates like this (2S)-configured propanoate continues to rise. Environmental considerations also drive innovation in its synthesis, with many laboratories exploring greener catalytic methods to reduce waste and improve atom economy.
From a commercial perspective, methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is often referenced alongside trending topics like "small molecule drug candidates" and "fragment-based drug design." Its application in developing COVID-19 therapeutics has been explored due to the pyrimidine scaffold's potential to inhibit viral replication enzymes. Additionally, computational chemists frequently investigate this compound in "molecular docking studies" to predict binding affinities with biological targets, leveraging its structural features for virtual screening campaigns.
Stability studies indicate that the compound remains intact under standard storage conditions (-20°C in anhydrous environments), though the Boc group may require protection from strong acids or bases. This characteristic aligns with industry needs for robust intermediates in multi-step syntheses. Furthermore, its compatibility with common coupling reagents like HATU or EDCI makes it a versatile building block for peptidomimetics and bioconjugation strategies—areas gaining traction in oncology and immunology research.
Emerging trends in "AI-assisted chemical synthesis" have also brought attention to compounds like CAS 1204139-63-8, as machine learning models increasingly predict optimal routes for their preparation. The presence of both hydrogen bond donors (5-hydroxy group) and acceptors (ester carbonyl) in its structure contributes to favorable pharmacokinetic properties, a hot topic in "drug-likeness optimization" discussions. Patent literature reveals its incorporation in prodrug designs, particularly for enhancing blood-brain barrier penetration—a key challenge in CNS drug development.
Quality control protocols for this material emphasize chiral purity assessments via chiral stationary phase chromatography, addressing the pharmaceutical industry's stringent requirements. The compound's molecular weight (311.32 g/mol) and LogP values (~1.2) position it within the desirable range for oral bioavailability, explaining its popularity in medicinal chemistry projects. Recent publications have highlighted its utility in constructing heterocyclic peptide hybrids, a frontier in antibiotic development against resistant pathogens.
In summary, methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate represents a sophisticated tool for modern drug discovery, bridging synthetic chemistry with biological applications. Its multifaceted roles—from protecting group strategies to nucleobase analog synthesis—ensure sustained relevance in an evolving pharmaceutical landscape where precision and molecular diversity are paramount.
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